1-Hexyl-4-propylbenzene
Description
1-Hexyl-4-propylbenzene (C₆H₁₃–C₆H₄–C₃H₇) is an alkyl-substituted benzene derivative featuring a hexyl group at the 1-position and a propyl group at the 4-position of the aromatic ring. Such compounds are typically studied for their physicochemical properties, including boiling/melting points, solubility, and applications in organic synthesis or material science.
Properties
CAS No. |
62449-88-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-hexyl-4-propylbenzene |
InChI |
InChI=1S/C15H24/c1-3-5-6-7-9-15-12-10-14(8-4-2)11-13-15/h10-13H,3-9H2,1-2H3 |
InChI Key |
RRIQMBHDSPIGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-4-propylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. The reaction involves the alkylation of benzene with hexyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the separation and purification of the product may involve distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-4-propylbenzene undergoes various chemical reactions typical of aromatic compounds, including:
Electrophilic Aromatic Substitution (EAS): This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.
Oxidation: The alkyl side chains can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.
Sulfonation: Sulfur trioxide (SO₃) or concentrated sulfuric acid.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products:
Nitration: Nitro derivatives of this compound.
Oxidation: Hexanoic acid and propanoic acid derivatives.
Reduction: Cyclohexyl derivatives.
Scientific Research Applications
1-Hexyl-4-propylbenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Hexyl-4-propylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring’s π-electrons attack the electrophile, forming a sigma complex, which then loses a proton to regenerate the aromatic system . In biological systems, its hydrophobic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for 1-Hexyl-4-propylbenzene is absent, comparisons can be drawn to structurally related alkylbenzenes from the evidence:
Alkyl Chain Length and Substituent Effects
1-(Cyclopropylmethyl)-4-methoxybenzene (): Structure: Methoxy group at the 4-position and a cyclopropylmethyl group at the 1-position. Methoxy groups enhance electron density in the aromatic ring, increasing reactivity in electrophilic substitution reactions. Key Difference: Linear alkyl chains (hexyl/propyl) in this compound likely improve hydrophobicity and thermal stability compared to bulky cyclopropylmethyl substituents .
- Structure : Hexyl group at the 4-position with an amine functional group.
- Impact : The amine group introduces polarity, enabling hydrogen bonding and higher solubility in aqueous media compared to purely alkyl-substituted benzenes like this compound.
- Key Difference : Absence of polar functional groups in this compound would result in lower reactivity in acid-base reactions and reduced miscibility with polar solvents .
Toxicity and Handling
1-(1-Ethynylcyclopropyl)-4-methoxybenzene (–4):
- Toxicity : Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Requires respiratory protection (e.g., P95/P1 masks) and gloves.
- Key Difference : Linear alkylbenzenes like this compound are generally less toxic due to the absence of reactive ethynyl or cyclopropyl groups, which may degrade into hazardous byproducts .
Environmental Behavior
- Mobility in Soil : Short alkyl chains (e.g., ethyl) increase soil mobility, while longer chains (hexyl/propyl) enhance adsorption to organic matter, reducing environmental spread.
- Biodegradability : Branched or cyclic substituents (e.g., cyclopropyl) resist microbial degradation compared to linear alkyl chains .
Data Limitations and Recommendations
- Gaps in Evidence: None of the provided sources directly address this compound. Key parameters such as melting/boiling points, synthetic routes, or spectroscopic data are unavailable.
- Suggested Research :
- Consult databases like PubChem, Reaxys, or SciFinder for experimental data.
- Perform computational modeling (e.g., DFT) to predict properties like logP, vapor pressure, and reactivity.
- Compare with well-studied analogs (e.g., 1,4-dihexylbenzene or 1-propyl-4-methylbenzene) for empirical trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
